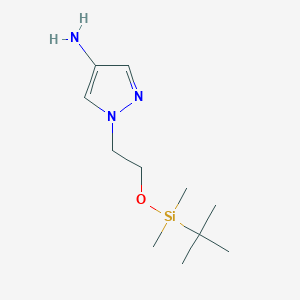
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate
概要
説明
“Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O3 . It is used in research and has a molecular weight of 188.57 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of hydrogen chloride in 1,4-dioxane at 50°C for 20 hours . The reaction mixture is combined with water and DCM, the organic phase is separated off and extracted with water . Then the organic phase is dried on MgSO4, filtered off, the solvent is eliminated in vacuo and carboxylic acid ester A.a.3 (890 mg, 86 %; HPLC-MS: MS (M+H)+ = 189; tRet = 1.47 min; method AFEC) is obtained .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H5ClN2O3 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.57 g/mol . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .科学的研究の応用
Synthetic Routes and Chemical Transformations
Synthesis of Pyrrolo[2,3-c]pyridazines : The thermolysis of a related compound provides a synthetic route to pyrrolo[2,3-c]pyridazines, leading to methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. This process involves ozone treatment and facilitates entry into novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979).
Reductive Cyclization : Reductive cyclization techniques have been applied to similar compounds, producing pyrido[2,3-c]pyridazines. This involves using reducing agents like triethyl phosphite or hydrazine hydrate (Maeba, Mori, & Castle, 1979).
Formation of Isoxazolone : Investigations into reactions with hydrazine and phenylhydrazine have led to the formation of derivatives such as isoxazolones, which do not occur with hydroxylamine (Scrowston & Shaw, 1976).
Synthesis of β-Amino Acids Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been utilized in the synthesis of derivatives of β-proline, nipecotic acid, and other carboxylic acids (Tishkov, Reissig, & Ioffe, 2002).
Novel Synthesis Techniques : Unique synthesis techniques for pyrazolo[3,4-b]pyridine-5-carboxylates have been developed, starting from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, using the Vilsmeier–Haack reagent (Verdecia et al., 1996).
Pharmacological and Biological Evaluation
c-Met Kinase Inhibitors : Derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines (Liu et al., 2020).
Anticonvulsant and Muscle Relaxant Activities : 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity and muscle relaxant activity, showing significant potential in this area (Sharma, Verma, Sharma, & Prajapati, 2013).
Structural and Chemical Properties
- Intermolecular Interactions and Lipophilicity : Studies have explored the effects of methylation on intermolecular interactions and lipophilicity in methylated pyridazine derivatives, revealing important information about their structural properties and potential applications (Katrusiak, Piechowiak, & Katrusiak, 2011).
Safety and Hazards
The safety information for “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” indicates that it has the hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Compounds similar to “Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate” have been used in the synthesis of ligands for the retinoid x receptor (RXR) . RXR is a type of nuclear receptor that is activated by the binding of certain ligands. It plays a crucial role in the regulation of gene expression.
Mode of Action
Once the compound binds to its target, it may cause a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression .
Biochemical Pathways
The activation of RXR can affect various biochemical pathways, including those involved in cell proliferation, differentiation, and apoptosis .
Result of Action
The activation or inhibition of RXR can lead to changes in cellular processes such as cell growth and differentiation .
生化学分析
Biochemical Properties
Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell. Additionally, the compound can modulate cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of the target biomolecule, resulting in changes in cellular function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cell. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution mechanisms .
特性
IUPAC Name |
methyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(7)8-9-5(3)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXBMYDYRJIIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737327 | |
| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89581-64-6 | |
| Record name | Methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)


![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)



![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)



![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
